4-Methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine

Antiviral Zika virus Pyrimidine nucleoside

Researchers requiring a validated anti-ZIKV starting point avoid generic pyrimidine analogs that lack the C5-propargyl handle. This intermediate directly delivers potent phenotypic activity (IC₅₀ 0.7 μM, SI = 1040.3 in Vero cells), surpassing downstream triazole derivatives. - Enables CuAAC click-chemistry diversification at C5 for nucleoside-conjugate library synthesis. - Distinct from the 4-chloro analog (CAS 132938-37-5) in H-bond donor count (2 vs. 1) and polarity, ensuring predictable reactivity. - Favorable hepatic safety profile supports early-tier screening cascades. Supplied with full analytical documentation; standard global B2B shipping applies.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
CAS No. 81887-01-6
Cat. No. B6596302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine
CAS81887-01-6
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=N1)N)CC#C
InChIInChI=1S/C8H9N3O/c1-3-4-6-5(2)10-8(9)11-7(6)12/h1H,4H2,2H3,(H3,9,10,11,12)
InChIKeyJXNPWSZLCOTXSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 25 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propargyl Pyrimidinamine: Sourcing Benchmarks


4-Methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine (CAS 81887-01-6) is a trisubstituted pyrimidine bearing a C5-propargyl group, a C4-methyl group, and a C2-amino/C6-hydroxy tautomeric system (2-amino-4-methyl-5-prop-2-ynyl-1H-pyrimidin-6-one) [1]. With a molecular weight of 163.18 g·mol⁻¹, a computed LogP of ~0.83, and a polar surface area of 72.03 Ų, it occupies a physicochemical space distinct from its 4-chloro analog (CAS 132938-37-5) . The compound is utilized predominantly as a synthetic intermediate in medicinal chemistry programs targeting antiviral and antitumor nucleoside scaffolds, wherein the propargyl substituent serves as a click-chemistry handle for CuAAC-mediated diversification [2].

Propargyl Pyrimidinamine: Substitution Risks


Pyrimidine intermediates sharing the 2-amino-4-hydroxy-6-methyl core but differing at the C5 position cannot be treated as interchangeable procurement equivalents. The C5-propargyl group in 4-methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine provides a terminal alkyne moiety that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reactivity feature absent in 5-H, 5-methyl, or 5-halo analogs [1]. Replacement of the 4-hydroxy group with chlorine (CAS 132938-37-5) alters the hydrogen-bond donor/acceptor profile (HBD count drops from 2 to 1; PSA decreases), impacting both downstream reactivity and intermediate polarity [2]. Direct experimental evidence further demonstrates that even among N-propargyl pyrimidine intermediates within the same synthetic series, anti-ZIKV activity and cytotoxicity profiles diverge markedly — compound 46a showed an IC₅₀ of 0.7 μM with SI = 1040.3, whereas the triazole derivative 50a exhibited only moderate antiviral activity with substantially lower cytotoxicity [3]. These structural and biological differences preclude generic substitution without risking synthetic outcome or biological readout.

Propargyl Pyrimidinamine: Analogs Comparison


Anti-ZIKV Potency vs. Triazole and Azido Derivatives

In a head-to-head antiviral evaluation against Zika virus (ZIKV) in Vero cells, the N-propargyl pyrimidine intermediate 46a (structurally corresponding to 4-methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine) demonstrated an IC₅₀ of 0.7 μM. This potency substantially exceeded that of two downstream derivatives synthesized from 46a: the triazole-pyrimidine conjugate 50a and the azido glycero-pyrimidine 49b, both of which exhibited only moderate antiviral activity [1]. The data indicate that the propargyl intermediate itself possesses intrinsic antiviral activity that is partially attenuated upon further derivatization, making the unelaborated propargyl-pyrimidine a relevant entry point for both direct biological evaluation and as a benchmark intermediate.

Antiviral Zika virus Pyrimidine nucleoside

Selectivity Index vs. ZIKV

Compound 46a achieved a selectivity index (SI = CC₂₀ / IC₅₀) of 1040.3 against ZIKV in Vero cells, calculated from a CC₂₀ of 10.7 μM and an IC₅₀ of 0.7 μM [1]. In the same study, compound 50a showed CC₂₀ and CC₅₀ values both exceeding 1000 μM but with only moderate antiviral activity, yielding a flatter therapeutic discrimination. Compound 49b exhibited a CC₂₀ of 14.5 μM in HepG2 cells, indicating greater hepatic cytotoxicity than 46a [1]. The SI > 1000 for 46a places this intermediate in a favorable therapeutic window relative to structurally proximal analogs, supporting its prioritization as a lead-like intermediate scaffold rather than a late-stage derivative that may sacrifice potency for reduced acute cytotoxicity.

Selectivity index Antiviral safety Cytotoxicity

CuAAC Click Handle vs. 5-Substituted Pyrimidines

The terminal alkyne at C5 enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal ligation strategy not accessible with the unsubstituted analog 2-amino-4-hydroxy-6-methylpyrimidine (CAS 3977-29-5) or the 5-halo congeners [1]. In the UFPE study, 46a was employed as the alkyne component in CuAAC reactions with azido-glycerol carbonate 47 to furnish novel 1,2,3-triazole-pyrimidine conjugates (50a-b) in good yields [2]. The 4-chloro analog (CAS 132938-37-5) retains the propargyl group but replaces the 4-OH with Cl, altering both the hydrogen-bond donor count (1 vs. 2), the computed LogP, and the regioselectivity of subsequent nucleophilic substitution reactions [3]. For procurement of a versatile propargyl-pyrimidine building block compatible with both click diversification and further nucleoside elaboration, the 4-hydroxy tautomeric form offers a wider reaction manifold.

Click chemistry CuAAC Nucleoside synthesis

HepG2 Cytotoxicity vs. Azido Derivative

In HepG2 hepatocellular carcinoma cells, compound 46a (the N-propargyl intermediate) showed lower toxicity than compound 49b (azido glycero-pyrimidine), which was identified as the most toxic derivative in this cell line with a CC₂₀ of 14.5 μM [1]. While 46a was the most toxic compound in the Vero cell panel (CC₂₀ = 10.7 μM), its HepG2 profile was comparatively favorable, suggesting differential tissue sensitivity. This cell-line-dependent cytotoxicity pattern differentiates 46a from 49b and supports its selection when hepatic safety is a screening priority in early-stage antiviral programs.

Hepatotoxicity Cytotoxicity profiling Drug safety

4-Hydroxy vs. 4-Chloro Physicochemical Comparison

4-Methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine (target) and its 4-chloro analog (CAS 132938-37-5) differ in computed hydrogen-bond donor count (2 vs. 1), polar surface area (72.03 Ų vs. lower PSA for chloro analog), and LogP (~0.83 vs. higher for chloro analog) [1]. The 4-OH group participates in keto-enol tautomerism (2-amino-4-methyl-5-prop-2-ynyl-1H-pyrimidin-6-one), which contributes to aqueous solubility and crystalline character. The chloro analog, lacking this tautomeric capability, exhibits different solubility and reactivity profiles that affect both isolation/purification workflows and downstream synthetic compatibility [1]. These physicochemical distinctions are procurement-relevant when selecting an intermediate for aqueous-phase reactions or when polarity-driven chromatographic purification is required.

Physicochemical properties Drug-likeness Intermediate polarity

Propargylation Step Synthetic Yield

The propargylation reaction to generate N-propargyl pyrimidine bases 46a-c from protected pyrimidine precursors and propargyl bromide proceeded in yields ranging from 57% to 93% under standardized conditions [1]. This yield range provides a procurement-relevant benchmark: the target compound (46a) is accessible in moderate to excellent yield via a single-step propargylation, whereas the triazole derivatives 50a-b require an additional CuAAC step that introduces further yield loss and purification burden. For laboratories synthesizing the intermediate in-house, the reported yield window supports process feasibility assessment and cost modeling relative to purchasing the pre-formed intermediate from commercial vendors.

Synthetic yield Process chemistry Intermediate scalability

Propargyl Pyrimidinamine: Application Scenarios


Antiviral Lead Discovery Against Flaviviruses

Compound 46a (4-methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine) demonstrated potent anti-ZIKV activity with an IC₅₀ of 0.7 μM and a selectivity index of 1040.3 in Vero cells [1]. This efficacy surpasses that of its downstream triazole and azido derivatives, positioning the unelaborated N-propargyl intermediate as a direct screening candidate for flavivirus drug discovery programs. Procurement of this intermediate supports both phenotypic antiviral screening cascades and structure-activity relationship (SAR) exploration at the C5 position via click diversification.

CuAAC-Based Nucleoside and Bioconjugate Synthesis

The terminal C5-propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azido-functionalized carbohydrates, glycerol carbonates, or fluorescent reporters [1]. Compound 46a was successfully employed as the alkyne partner in CuAAC reactions with azido-glycerol carbonate 47 to generate novel 1,2,3-triazole-pyrimidine conjugates 50a-b in good yields [1]. This click-chemistry compatibility makes the compound a strategic procurement choice for laboratories constructing pyrimidine-nucleoside conjugate libraries or developing bioorthogonal probes.

Intermediate for Carbocyclic Nucleoside Drugs

The compound has been cited as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines, with the operational advantages of simple and safe process conditions amenable to industrial scale-up [2]. Its structural features — a propargyl handle for C5 elaboration, a 4-methyl group for steric tuning, and a 2-amino/6-hydroxy tautomeric system for nucleobase mimicry — align with the core scaffold requirements of carbocyclic nucleoside antiviral agents.

Tiered Antiviral Cytotoxicity Screening

Differential cytotoxicity data across Vero and HepG2 cell lines [1] support the use of compound 46a in tiered antiviral screening cascades where hepatic safety is evaluated early. The observation that 46a was less hepatotoxic than azido derivative 49b (CC₂₀ = 14.5 μM in HepG2 for 49b) [1] enables procurement decisions that prioritize intermediates with a more favorable hepatic profile for programs where liver safety is a critical selection criterion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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